molecular formula C13H7Cl2FO4S B13998907 (2-Chloro-4-fluorosulfonylphenyl) 2-chlorobenzoate CAS No. 23379-12-6

(2-Chloro-4-fluorosulfonylphenyl) 2-chlorobenzoate

Cat. No.: B13998907
CAS No.: 23379-12-6
M. Wt: 349.2 g/mol
InChI Key: CSUKFNMHEFUCNC-UHFFFAOYSA-N
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Description

(2-Chloro-4-fluorosulfonylphenyl) 2-chlorobenzoate is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of both chloro and fluorosulfonyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-fluorosulfonylphenyl) 2-chlorobenzoate typically involves the reaction of 2-chloro-4-fluorobenzenesulfonyl chloride with 2-chlorobenzoic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine, to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-fluorosulfonylphenyl) 2-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation may produce sulfonic acids .

Scientific Research Applications

(2-Chloro-4-fluorosulfonylphenyl) 2-chlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chloro-4-fluorosulfonylphenyl) 2-chlorobenzoate involves its interaction with specific molecular targets. The chloro and fluorosulfonyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. This reactivity is exploited in various applications, including the development of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-4-fluorosulfonylphenyl) 2-chlorobenzoate is unique due to the combination of chloro and fluorosulfonyl groups, which impart distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and various industrial applications .

Properties

CAS No.

23379-12-6

Molecular Formula

C13H7Cl2FO4S

Molecular Weight

349.2 g/mol

IUPAC Name

(2-chloro-4-fluorosulfonylphenyl) 2-chlorobenzoate

InChI

InChI=1S/C13H7Cl2FO4S/c14-10-4-2-1-3-9(10)13(17)20-12-6-5-8(7-11(12)15)21(16,18)19/h1-7H

InChI Key

CSUKFNMHEFUCNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)S(=O)(=O)F)Cl)Cl

Origin of Product

United States

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